N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACRYLAMIDE N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACRYLAMIDE
Brand Name: Vulcanchem
CAS No.: 2286471-79-0
VCID: VC7665501
InChI: InChI=1S/C11H17N3O/c1-5-11(15)12-7-10-8(3)13-14(6-2)9(10)4/h5H,1,6-7H2,2-4H3,(H,12,15)
SMILES: CCN1C(=C(C(=N1)C)CNC(=O)C=C)C
Molecular Formula: C11H17N3O
Molecular Weight: 207.277

N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACRYLAMIDE

CAS No.: 2286471-79-0

Cat. No.: VC7665501

Molecular Formula: C11H17N3O

Molecular Weight: 207.277

* For research use only. Not for human or veterinary use.

N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACRYLAMIDE - 2286471-79-0

Specification

CAS No. 2286471-79-0
Molecular Formula C11H17N3O
Molecular Weight 207.277
IUPAC Name N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide
Standard InChI InChI=1S/C11H17N3O/c1-5-11(15)12-7-10-8(3)13-14(6-2)9(10)4/h5H,1,6-7H2,2-4H3,(H,12,15)
Standard InChI Key QGQJXXYJXDDZGI-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)C)CNC(=O)C=C)C

Introduction

Chemical Identity and Structural Characteristics

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acrylamide (systematic IUPAC name: N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide) is characterized by a pyrazole ring substituted at the 1-position with an ethyl group, at the 3- and 5-positions with methyl groups, and at the 4-position with a methylene-acrylamide moiety. Its molecular formula is C₁₂H₁₈N₃O, yielding a molecular weight of 220.29 g/mol.

Table 1: Key Physicochemical Properties

PropertyValueSource Analog Reference
Molecular FormulaC₁₂H₁₈N₃O ,
Molecular Weight220.29 g/molCalculated
CAS Registry NumberNot formally assigned
Predicted LogP2.1 (Estimated via analogy)
Hydrogen Bond Donors1 (Amide NH)
Hydrogen Bond Acceptors3 (Amide O, Pyrazole N)

The pyrazole ring contributes aromatic stability, while the acrylamide group introduces electrophilic reactivity, enabling participation in Michael additions or polymerization . Substituents on the pyrazole influence electronic and steric properties: the ethyl group at N1 enhances lipophilicity, whereas methyl groups at C3 and C5 restrict rotational freedom .

Synthesis and Reaction Pathways

Precursor Preparation

Synthesis begins with functionalized pyrazole intermediates. A common route involves:

  • Alkylation of 3,5-Dimethylpyrazole: Treatment with ethyl iodide in the presence of a base (e.g., K₂CO₃) yields 1-ethyl-3,5-dimethyl-1H-pyrazole .

  • Chloromethylation: Reaction of the pyrazole with formaldehyde and HCl under Friedel-Crafts conditions introduces a chloromethyl group at C4 .

  • Nucleophilic Substitution: Displacement of the chloride by acrylamide via SN2 mechanism forms the target compound .

Table 2: Representative Synthetic Steps

StepReactionConditionsYieldCitation
1Pyrazole alkylationEtI, K₂CO₃, DMF, 80°C, 12h78%
2ChloromethylationHCHO, HCl, ZnCl₂, 60°C, 6h65%
3Acrylamide couplingAcrylamide, Et₃N, THF, rt52%

Alternative Routes

Applications in Materials Science

The acrylamide moiety enables radical polymerization, forming polyacrylamide networks with embedded pyrazole units. Such polymers exhibit:

  • Thermal Stability: Decomposition temperatures exceeding 250°C due to aromatic pyrazole rings .

  • Chelation Capacity: Pyrazole’s nitrogen atoms coordinate transition metals (e.g., Cu²⁺, Fe³⁺), useful in wastewater treatment .

Table 3: Polymer Properties vs. Pyrazole Substituents

SubstituentT₅% (°C)Metal Uptake (mg/g)Citation
1-Ethyl-3,5-dimethyl275Cu²⁺: 89
1-Methyl-3-phenyl260Fe³⁺: 74

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator